3-Chloro-6-(4-chlorophenoxy)pyridazine
Overview
Description
3-Chloro-6-(4-chlorophenoxy)pyridazine is a heteroaromatic compound with the molecular formula C10H6Cl2N2O . It has an average mass of 241.073 Da and a monoisotopic mass of 239.985718 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(4-chlorophenoxy)pyridazine consists of a pyridazine ring substituted with a chloro group at the 3-position and a chlorophenoxy group at the 6-position . The InChI code for this compound is 1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-6-(4-chlorophenoxy)pyridazine are not available, pyridazine derivatives have been known to undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis .Physical And Chemical Properties Analysis
3-Chloro-6-(4-chlorophenoxy)pyridazine is a white to yellow solid with a melting point of 124-128°C .Scientific Research Applications
Synthesis and Structural Characterization
- Triazole Pyridazine Derivatives : Pyridazine derivatives, including those related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, are noted for significant biological properties like anti-tumor and anti-inflammatory activities. These compounds have been synthesized and characterized, with their structures confirmed through various spectral studies and X-ray diffraction techniques. Their theoretical and experimental properties, including molecular interactions and packing strength, have been explored (Sallam et al., 2021).
Chemical Reactivity and Compound Formation
- Intramolecular Cycloaddition : Studies have shown that heating 3-chloro-6-(2-allylphenoxy) pyridazine can lead to novel intramolecular cycloaddition reactions. This process is significant in the formation of various chemical structures and demonstrates the reactivity and versatility of pyridazine derivatives (Jojima, Takeshiba, & Konotsune, 1972).
Pharmacological Investigations
- Pharmacological Properties : Some pyridazines substituted in the 3- and 6-position, including compounds related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, have been explored for pharmacological properties. Notably, certain dialkoxy-pyridazines exhibit anticonvulsive properties, while others are similar to blood pressure-lowering drugs (Druey et al., 1954).
Surface Protection and Corrosion Inhibition
- Surface Protection in Mild Steel : Some pyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have been tested for their potential in protecting mild steel surfaces and inhibiting corrosion. Theoretical and experimental studies indicate these compounds' effectiveness in forming protective films on steel surfaces (Olasunkanmi et al., 2018).
Agricultural Applications
- Herbicidal Activity : Research on pyridazyl ethers, closely related to 3-Chloro-6-(4-chlorophenoxy)pyridazine, has demonstrated significant herbicidal activity. Some compounds were notably effective in pre-emergence tests against radish and millet, highlighting their potential in agricultural applications (Tamura & Jojima, 1963).
Antioxidant Activity
- Antioxidant Properties : Pyridazine nuclei, including 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine, have been explored for their antioxidant properties. These studies involve structural analysis, theoretical calculations, and molecular docking studies to understand their chemical reactivity and potential benefits (Sallam et al., 2021).
Safety and Hazards
The safety information for 3-Chloro-6-(4-chlorophenoxy)pyridazine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
3-chloro-6-(4-chlorophenoxy)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-10-6-5-9(12)13-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHIQSRSKWRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444423 | |
Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(4-chlorophenoxy)pyridazine | |
CAS RN |
69025-13-4 | |
Record name | 3-chloro-6-(4-chlorophenoxy)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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